molecular formula C13H15N B1589993 2,4,5,8-Tetramethylquinoline CAS No. 39581-63-0

2,4,5,8-Tetramethylquinoline

Cat. No.: B1589993
CAS No.: 39581-63-0
M. Wt: 185.26 g/mol
InChI Key: NIBUUXBVSUJONT-UHFFFAOYSA-N
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Description

2,4,5,8-Tetramethylquinoline is a chemical compound with the molecular formula C13H15N . It has a molecular weight of 185.27 and is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, often involves the use of α,β-unsaturated aldehydes . These compounds are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15N/c1-8-5-6-9(2)13-12(8)10(3)7-11(4)14-13/h5-7H,1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 306.8±11.0 °C at 760 mmHg . The compound is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Alzheimer's Disease Treatment

8-Hydroxyquinolines (8HQ), related to 2,4,5,8-tetramethylquinoline, have shown potential in Alzheimer's disease treatment. Specifically, they can act as metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry. This is significant as it may reverse Alzheimer's disease phenotype in animal models (Kenche et al., 2013).

Eco-Friendly Synthesis for Chemical Compounds

Research has also explored the eco-friendly synthesis of compounds like 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile using techniques that align with green chemistry principles. This approach can aid in constructing multifunctionalized benzenes, which could have broad applications in chemistry and biology (Damera & Pagadala, 2023).

Synthesis of Metal Complexes

Synthesis and characterization of metal complexes involving 8-hydroxyquinoline derivatives, which are structurally similar to this compound, have been a focus of study. These complexes are promising for various potential applications due to their ability to chelate well with metal ions (Li & Xu, 2008).

Multifunctional Agents for Alzheimer’s Disease

There's research into developing multifunctional agents for Alzheimer’s disease treatment using 4-amino-2,3-polymethylenequinoline, a compound related to this compound. These agents could potentially inhibit enzymes involved in the disease and show high antioxidant activity, which might modify the disease progression (Makhaeva et al., 2020).

Novel Chemosensors

The development of novel chemosensors using 8-aminoquinoline, related to this compound, has been explored. These chemosensors have potential applications in detecting various metal ions like Mg(2+), Zn(2+), and Co(2+) in different environmental and biological contexts (Li et al., 2014).

Future Directions

The development of new methods for the synthesis of quinoline derivatives like 2,4,5,8-Tetramethylquinoline is an area of active research . Improving existing synthetic methods and exploring novel therapeutic applications represent future directions in this field .

Properties

IUPAC Name

2,4,5,8-tetramethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-8-5-6-9(2)13-12(8)10(3)7-11(4)14-13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBUUXBVSUJONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479449
Record name 2,4,5,8-TETRAMETHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39581-63-0
Record name 2,4,5,8-TETRAMETHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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